![molecular formula C8H15NO4 B076452 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid CAS No. 10549-59-4](/img/structure/B76452.png)
4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid
Overview
Description
4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid, also known as DMEOBA, is a synthetic organic acid with a wide range of applications in scientific research. It is a stable compound that can be used in a variety of experiments and studies. DMEOBA has been used in organic synthesis, biochemical and physiological studies, and a variety of other applications.
Scientific Research Applications
Gastrointestinal Propulsion
This compound has been used in the development of a new gastroprokinetic agent, N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide hydrochloride (HSR-803), which has shown a significant effect on gastrointestinal propulsion . This could potentially be used in the treatment of non-ulcer dyspepsia .
BRAF Kinase Inhibitors
The compound has been used in the development of potent BRAF kinase inhibitors, which are important in the treatment of various cancers, including melanoma .
Silicon Phthalocyanines
The compound has been used in the synthesis of new axially-disubstituted silicon phthalocyanines . These compounds have potential applications in photodynamic therapy, a type of cancer treatment.
Toremifene Degradation
The compound has been studied in the forced degradation of toremifene, a medication used in the treatment of breast cancer .
Anti-hyperglycemic Agents
The compound has been used in the development of novel heteroaryl phosphonicdiamide derivatives, which have shown potential as anti-hyperglycemic agents .
Microtubule Affinity Regulating Kinase 4 (MARK4) Inhibitors
The compound has been used in the development of prospective microtubule affinity regulating kinase 4 (MARK4) inhibitors . MARK4 is a potential drug target for cancer, diabetes, and neurodegenerative diseases .
Mechanism of Action
Target of Action
The primary target of 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid is the Microtubule Affinity Regulating Kinase 4 (MARK4) . MARK4 is a Ser/Thr kinase that plays a significant role in the development and progression of cancer, diabetes, and neurodegenerative diseases .
Mode of Action
It is known that mark4 regulates the dynamics of microtubules by its phosphorylation, thus playing a significant role in cell division, cell proliferation, and cell cycle regulation . The compound’s interaction with its targets and any resulting changes are still under investigation.
Biochemical Pathways
The compound likely affects the pathways regulated by MARK4. MARK4 is involved in the progression and migration of breast cancer cells by inhibiting Hippo signaling . Overexpression of MARK4 results in hyperphosphorylation of tau protein, leading to Alzheimer’s disease and other tauopathies . Additionally, MARK4 induces adipogenesis in 3T3-L1 adipocytes by activating the JNK1 pathway .
Result of Action
Given its potential role as a mark4 inhibitor, it could potentially inhibit the growth of cancer cells and affect other cellular processes regulated by mark4 .
properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-9(2)5-6-13-8(12)4-3-7(10)11/h3-6H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZHTDWDYPKUFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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